4-Heptylphenol

Cytotoxicity QSAR Alkylphenol homolog series

Generic alkylphenols fail to deliver precise C7 chain properties. This linear 4-heptylphenol occupies a unique physicochemical niche between hydrophobic and toxic extremes. - **Research Use:** Aromatase inhibition (IC50 41 µM), ROS induction (43x), distinct lipidomic signature - **Environmental Standard:** Certified reference for produced water monitoring (96h LC50 2.9 µmol/L, BCF 555) - **Synthesis:** LC intermediate & antioxidant building block; verify linear vs. mixed isomeric form

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
CAS No. 72624-02-3
Cat. No. B3429131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Heptylphenol
CAS72624-02-3
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=C(C=C1)O
InChIInChI=1S/C13H20O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11,14H,2-7H2,1H3
InChIKeyKNDDEFBFJLKPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Heptylphenol: Technical Baseline & Procurement


4-Heptylphenol (CAS 72624-02-3; linear p-heptylphenol also CAS 1987-50-4) is a para-substituted alkylphenol bearing an unbranched C7 aliphatic chain attached to a phenolic ring [1]. It is supplied as a white to off-white solid at room temperature (melting point 26–28°C) with a molecular weight of 192.30 g/mol . Its computed log P of ~5.13 and measured log KOW of 4.5 place it within the moderately hydrophobic region of the 4-n-alkylphenol homologous series, a physicochemical position that underpins its distinct performance in liquid crystal intermediate applications and its differential toxicity profile in environmental and cellular assays [2].

Chain specificity Exact C7 linear alkyl chain required for differentiated hydrophobicity, adsorption, and toxicological profile within the alkylphenol series.
Analytical standard Suitable as certified reference material for environmental monitoring, UPLC-MS/MS biomonitoring, and endocrine disruptor research panels.
Industrial intermediate Mesogenic C7 chain supports liquid crystal and hindered phenol antioxidant synthesis; verify isomeric purity for synthetic applications.

4-Heptylphenol: Alkyl Chain Specificity


The 4-n-alkylphenol homologous series exhibits profound, non-linear structure-activity relationships where a single methylene unit change in alkyl chain length produces quantifiable shifts in hydrophobicity (log KOW), cellular cytotoxicity, aromatase inhibition potency, and environmental persistence [1]. Generic procurement of an 'alkylphenol' without specifying the exact C7 chain fails because the heptyl substituent occupies a precise physicochemical niche: it confers sufficient lipophilicity to drive preferential adsorption onto hydrophobic stationary phases and functional materials, yet its intermediate chain length avoids the precipitous toxicity amplification observed at C8–C9 and the excessive bioaccumulation potential of longer-chain homologs [2][3]. These differential properties are not interchangeable and directly govern suitability for specific industrial and research applications [4].

Chain length shift Altering alkyl chain to C6, C8, or C9 significantly changes log KOW, cytotoxicity ranking, aromatase inhibition, and adsorption affinity; data do not support direct interchangeability.
Unspecified mixture Generic “alkylphenol” blends obscure the distinct toxicity threshold and environmental fate profile of the C7 homolog, undermining predictive modeling and assay reproducibility.
Isomeric form Linear (1987-50-4) and mixed branched/linear (72624-02-3) forms may differ in mesogenic behavior and synthetic utility; identity verification is recommended before use.

4-Heptylphenol Differentiation Evidence


Cytotoxicity Ranking in HeLa Cells

In a comparative HeLa cell cytotoxicity study of a homologous alkylphenol series, 4-n-heptylphenol exhibited lower toxicity than its longer-chain C8 and C9 analogs. The observed cytotoxicity ranking was 4-n-nonylphenol > 4-tert-octylphenol > 4-n-octylphenol > 4-n-heptylphenol [1]. This quantitative ordering establishes that the C7 chain length represents a distinct toxicity threshold below that of octyl and nonyl derivatives, a critical consideration for applications where cellular tolerance is a selection criterion.

HeLa Cytotoxicity Rank
Head-to-head
4-n-Nonylphenol > 4-tert-Octylphenol > 4-n-Octylphenol > 4-n-Heptylphenol
C7 chain exhibits lowest relative cytotoxicity among the high-toxicity homolog subset; supports differentiated cell-model endpoint review.
HeLa cell assay; QSAR modeling context. Confirm in target cell model.
Cytotoxicity QSAR Alkylphenol homolog series HeLa cell

ROS Induction & Aromatase Inhibition in JEG-3 Cells

Among ten alkylphenols screened in the human placental JEG-3 cell line, 4-heptylphenol (HP) clustered with 4-dodecylphenol (DP) and 4-cumylphenol (CP) as exhibiting the highest overall cytotoxicity, with EC50 values ranging from 18 to 65 µM [1]. HP uniquely induced a 43-fold increase in reactive oxygen species (ROS) generation and inhibited placental aromatase activity with an IC50 of 41 µM [1]. While longer-chain analogs such as 4-dodecylphenol also demonstrated high cytotoxicity, HP's distinct lipidomic fingerprint—characterized by a general dose-dependent depletion of polyunsaturated lipids at 10–20 µM—differed mechanistically from the triacylglyceride accumulation induced by 2,4,6-tri-tert-butylphenol (TTBP) [1].

JEG-3 Multi-Endpoint
Head-to-head
EC50 18–65 µM ROS 43-fold induction Aromatase IC50 41 µM
Reported oxidative stress and aromatase inhibition endpoints support mechanistic endocrine disruption research in placental cell models.
Lipid depletion signature distinct from TTBP; dose-response validation advised.
Endocrine disruption Oxidative stress Placental cell model Aromatase inhibition

Acute Toxicity & Toxicokinetics in Atlantic Cod

In flow-through aquatic exposure studies with juvenile Atlantic cod (Gadus morhua), 4-heptylphenol demonstrated a 96-hour LC50 of 2.9 µmol/L and a measured log KOW of 4.5, classifying it as moderately hydrophobic [1]. Toxicokinetic modeling using a one-compartment first-order kinetic model yielded an uptake rate constant (k₁) of 29.94 ± 1.83, an elimination rate constant (k₂) of 0.052 ± 0.011 h⁻¹, and a half-life (t₁/₂) of approximately 13 h [1]. The steady-state bioconcentration factor (BCF) was calculated at 555, with t₉₅ ≈ 58 h [1]. These parameters define a quantifiable environmental fate profile: the compound bioconcentrates but does not exhibit the extreme persistence of longer-chain alkylphenol homologs.

Atlantic Cod Toxicokinetics
Reported comparison
96h LC50 2.9 µmol/L log KOW 4.5 BCF 555 t1/2 13 h
Moderate hydrophobicity and bioconcentration profile; lower persistence than longer-chain alkylphenol homologs based on class-level inference.
Flow-through exposure; one-compartment model. Species-specific validation may be needed.
Aquatic toxicology Bioconcentration Produced water Offshore environmental monitoring

Adsorption Capacity on Magnetic Reduced Graphene Oxide

In a comparative adsorption study using magnetic reduced graphene oxide (MrGO) as the sorbent under neutral conditions, 4-heptylphenol (4-HP), 4-tert-octylphenol (4-OP), and 4-nonylphenol (4-NP) exhibited maximum adsorption capacities of 938.9 mg g⁻¹ (at 40°C), 987.8 mg g⁻¹ (at 40°C), and 989.7 mg g⁻¹ (at 20°C), respectively [1]. The adsorption of 4-HP was 4.9–5.3% lower than that of the octyl and nonyl analogs, a difference attributed to the shorter alkyl chain length reducing hydrophobic interaction strength [1].

MrGO Adsorption Capacity
Head-to-head
4-HP938.9 mg/g 4-OP987.8 mg/g 4-NP989.7 mg/g
~5% lower than C8–C9 homologs
C7 chain provides quantifiably distinct sorbent affinity, supporting structure-adsorption relationship studies.
Neutral pH; Freundlich model. Verify under target process conditions.
Adsorption remediation Graphene oxide Water treatment Alkylphenol removal

Selective Adsorption by Mesoporous Alumina

In a study of molecular-selective adsorption onto dodecyl-grafted mesoporous alumina (C12-MPA), 4-heptylphenol (HP) and 4-heptylaniline (HA)—both bearing large C7 alkyl groups—were preferentially adsorbed compared to shorter-chain and unsubstituted analogs [1]. A comparison of adsorption isotherms revealed that the surface density of adsorbed HA on C12-MPA was substantially lower than that on octyl-grafted mesoporous silica (C8-MPS), indicating that the adsorption mechanism depends on cooperative organic-inorganic molecular recognition within the hydrophobic nanospaces of the alumina framework [1].

Mesoporous Alumina Selectivity
Class-level
Preferential adsorption of C7-substituted phenols vs. shorter-chain analogs on dodecyl-grafted mesoporous alumina; specific capacity not reported.
Alkyl chain molecular recognition in nanostructured adsorbents may support targeted removal strategies.
Quantitative surface density data limited; source review recommended.
Molecular recognition Mesoporous materials Selective adsorption Endocrine disruptor removal

Urinary Quantitation by UPLC-MS/MS

A validated UPLC-MS/MS method for simultaneous determination of six phenolic compounds in children's urine included 4-heptylphenol (HP) alongside bisphenol A (BPA), 4-nonylphenol (NP), 4-n-octylphenol (OP), 4-pentylphenol (NAP), and 2-propylphenol (NPP) [1]. The method achieved a limit of detection (LOD) range of 0.16–0.30 ng/mL across the six analytes, with sample recoveries of 88%–118% and relative standard deviations (RSD) of 2.1%–8.9% at spiking levels of 1, 10, and 20 ng/mL [1]. This demonstrates that 4-heptylphenol can be reliably co-quantified with structurally diverse phenolic endocrine disruptors in complex biological matrices.

Urinary Biomonitoring Panel
Analytical context
LOD 0.16–0.30 ng/mL Recovery 88–118% RSD 2.1–8.9%
UPLC-MS/MS; urine matrix; 6-analyte panel
Validated co-quantification with other phenolic endocrine disruptors supports human exposure research workflows.
No compound-specific LOD reported; method transfer verification advised.
Biomonitoring UPLC-MS/MS Endocrine disruptors Human exposure

4-Heptylphenol Application Scenarios


Produced Water Environmental Monitoring

4-Heptylphenol is a documented contaminant in produced water from North Sea oil production platforms [1]. Its measured log KOW of 4.5, 96 h LC50 of 2.9 µmol/L in juvenile Atlantic cod, and bioconcentration factor (BCF) of 555 provide a robust quantitative foundation for environmental monitoring and risk assessment programs [1]. Procurement of analytical-grade 4-heptylphenol as a certified reference standard enables accurate quantification in aqueous discharge matrices and supports regulatory compliance with REACH and OSPAR monitoring requirements.

In Vitro Endocrine Disruption & Oxidative Stress

The unique profile of 4-heptylphenol—high cytotoxicity (EC50 18–65 µM), 43-fold ROS induction, and aromatase inhibition (IC50 41 µM) in human placental JEG-3 cells—makes it a valuable positive control or tool compound for investigating oxidative stress-mediated endocrine disruption [2]. Unlike other alkylphenols in the same screening panel, HP induces a distinct lipidomic signature (depletion of polyunsaturated lipids) rather than triacylglyceride accumulation, enabling mechanistic studies that require a specific mode of action [2].

Adsorbent Performance Validation for Water Remediation

4-Heptylphenol serves as a benchmark mid-chain alkylphenol analyte for evaluating the performance of novel adsorbent materials, particularly graphene oxide-based sorbents and alkyl-grafted mesoporous substrates [3][4]. Its adsorption capacity on magnetic reduced graphene oxide (938.9 mg g⁻¹ at 40°C) is quantitatively distinct from that of 4-tert-octylphenol (987.8 mg g⁻¹) and 4-nonylphenol (989.7 mg g⁻¹), providing a calibration point for structure-adsorption relationship studies [3]. Its preferential uptake by dodecyl-grafted mesoporous alumina further supports its use in developing molecularly selective remediation strategies [4].

Liquid Crystal Intermediate & Polymer Synthesis

Patents disclose 4-heptylphenol as an intermediate in the synthesis of liquid crystal compounds and as a phenolic building block for hindered phenol antioxidants used in lubricant and fuel compositions [5][6]. Its linear C7 alkyl chain provides a specific mesogenic length that, when incorporated into ester or ether linkages, contributes to the thermotropic phase behavior of liquid crystalline materials. Procurement for synthetic chemistry applications requires verification of isomeric purity, as the compound may be supplied as either the linear (1987-50-4) or mixed branched/linear (72624-02-3) form depending on the synthetic route [5].

Application
Selection Property
Validation Focus
Produced Water Environmental Monitoring
Certified reference standard with documented log KOW and bioconcentration factor for risk assessment modeling
REACH/OSPAR regulatory compliance; method-specific calibration verification
In Vitro Endocrine Disruption & Oxidative Stress Research
Distinct ROS induction and aromatase inhibition profile for mechanistic placental cell studies
End-point-specific dose-response validation in target placental or endocrine models
Adsorbent Performance Validation for Water Remediation
Benchmark mid-chain alkylphenol with calibrated adsorption capacity on graphene oxide and mesoporous substrates
Isotherm and kinetics validation against C8–C9 homologs under target process conditions
Liquid Crystal Intermediate & Polymer Synthesis
Mesogenic linear C7 alkyl chain; isomeric purity critical for thermotropic phase behavior
Batch-specific identity confirmation (linear vs. branched); synthetic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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